![molecular formula C15H11N7O3 B2376094 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034550-69-9](/img/structure/B2376094.png)
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C15H11N7O3 and its molecular weight is 337.299. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de la banque de données sur les protéines
Ce composé est répertorié dans le dictionnaire des ligands de la banque de données sur les protéines . Il est utilisé dans l’étude des structures et des fonctions des protéines. Le composé peut se lier à des protéines spécifiques et aider les chercheurs à comprendre la structure et la fonction de la protéine .
Agent antiépileptique
Le pérampanel, un composé de structure similaire, est un antagoniste non compétitif sélectif des récepteurs AMPA, actif par voie orale, avec un potentiel d’agent antiépileptique à large spectre . Il a montré des effets protecteurs contre divers types de crises dans des modèles précliniques .
Inhibiteur de l’EZH2
Le composé a été identifié comme un inhibiteur de l’EZH2 de petite molécule . L’EZH2 est une enzyme N-méthyltransférase de l’histone-lysine, qui est souvent associée au cancer lorsqu’elle est mutée ou surexprimée. Les inhibiteurs de l’EZH2 peuvent potentiellement être utilisés dans le traitement du cancer .
Dérivé de benzodiazépine
Le composé est un dérivé de benzodiazépine . Les benzodiazépines sont une classe de médicaments principalement utilisés pour traiter l’anxiété, mais elles sont également efficaces pour traiter plusieurs autres affections. Les applications spécifiques de ce dérivé ne sont pas mentionnées, mais il pourrait potentiellement avoir des utilisations similaires .
Antagoniste des récepteurs AMPA
Le composé est un antagoniste des récepteurs de l’acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique (AMPA) . Les récepteurs AMPA se trouvent dans de nombreuses parties du cerveau et sont le sous-type le plus courant de récepteur ionotrope du glutamate. Les antagonistes de ces récepteurs sont à l’étude pour leurs utilisations thérapeutiques potentielles dans les maladies neurodégénératives .
Réduction de l’activité des crises
Dans des modèles murins d’épilepsie, le composé s’est avéré réduire l’activité des crises . Cela suggère des applications potentielles dans le développement de nouveaux traitements contre l’épilepsie .
Mécanisme D'action
Target of Action
The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which is part of the Polycomb repressive complex 2 (PRC2) and plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3 . This disruption of EZH2’s function can lead to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is involved in the methylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting EZH2, the compound can disrupt this process and alter the expression of genes regulated by PRC2.
Result of Action
The result of the compound’s action is the alteration of gene expression . By inhibiting EZH2 and disrupting the PRC2 pathway, the compound can change the expression of genes regulated by this pathway. This can have various effects at the molecular and cellular levels, depending on the specific genes affected.
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O3/c23-14-9(3-1-4-17-14)12-20-11(25-21-12)8-18-15(24)10-7-19-22-6-2-5-16-13(10)22/h1-7H,8H2,(H,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDNWSCBZPBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
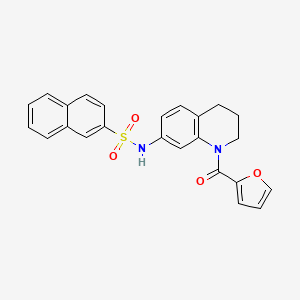
![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
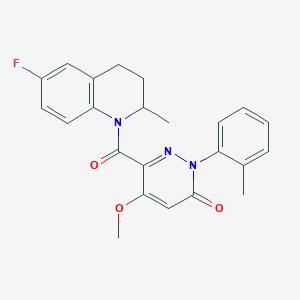
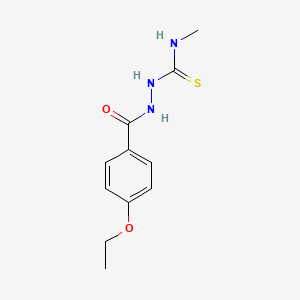
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
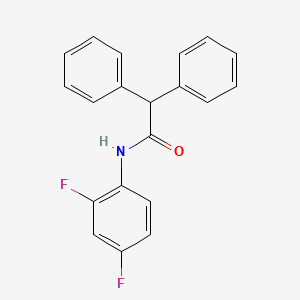
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)
![5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2376024.png)
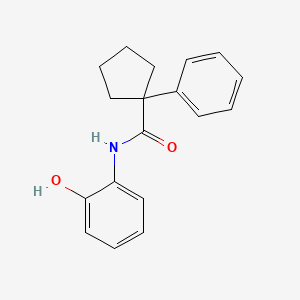
![N-[4-({4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2376026.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2376034.png)
